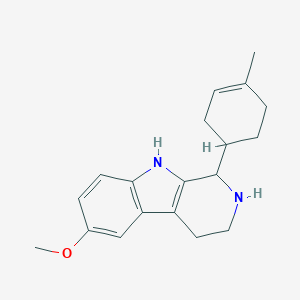![molecular formula C19H19N3O2S2 B282720 N-(4-ethoxyphenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide](/img/structure/B282720.png)
N-(4-ethoxyphenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as ETTB and has been studied extensively for its mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of ETTB is not fully understood. It is believed to act on multiple targets in the body, including the immune system and the nervous system. It has been found to inhibit the production of inflammatory cytokines and to modulate the activity of neurotransmitters.
Biochemical and Physiological Effects:
ETTB has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
ETTB has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. However, it has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on ETTB. One area of interest is the development of new therapeutic applications for this compound. It is also important to continue to study the mechanism of action of ETTB in order to better understand its potential therapeutic effects. Additionally, future research could focus on improving the solubility of ETTB in water in order to facilitate its use in a wider range of experiments.
Méthodes De Synthèse
The synthesis of ETTB involves the reaction of 4-ethoxyaniline with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 4-chlorobenzyl chloride to yield ETTB.
Applications De Recherche Scientifique
ETTB has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C19H19N3O2S2 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C19H19N3O2S2/c1-3-24-17-10-8-16(9-11-17)20-18(23)15-6-4-14(5-7-15)12-25-19-22-21-13(2)26-19/h4-11H,3,12H2,1-2H3,(H,20,23) |
Clé InChI |
BWWJJHRGRLLTMM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-cyclohexyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282652.png)
![2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282655.png)


![5-(4-chlorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282665.png)
![5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282666.png)
![ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate](/img/structure/B282667.png)

![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282669.png)
![Ethyl 4-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282671.png)